molecular formula C18H16N2O2 B11836710 6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one CAS No. 61070-71-1

6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one

Cat. No.: B11836710
CAS No.: 61070-71-1
M. Wt: 292.3 g/mol
InChI Key: IPPMRINMVVUTID-UHFFFAOYSA-N
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Description

6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its fused furoquinazoline ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides can yield 2-acyl-2,3-dihydro-furo[3,2-h]quinolines . The formation of a highly electrophilic quinoline type o-quinone methide is proposed as an intermediate in this process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or methanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its fused furoquinazoline ring system sets it apart from other similar compounds, making it a valuable target for further research and development.

Properties

CAS No.

61070-71-1

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7-one

InChI

InChI=1S/C18H16N2O2/c1-2-20-14-9-8-13-10-11-22-17(13)15(14)16(19-18(20)21)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3

InChI Key

IPPMRINMVVUTID-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C3=C(CCO3)C=C2)C(=NC1=O)C4=CC=CC=C4

Origin of Product

United States

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